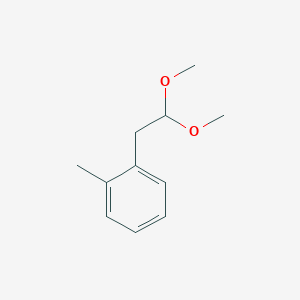

1-(2,2-Dimethoxyethyl)-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9-6-4-5-7-10(9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXUNLBAEJOILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564367 | |

| Record name | 1-(2,2-Dimethoxyethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134769-79-2 | |

| Record name | 1-(2,2-Dimethoxyethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134769-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Synthesis of 1 2,2 Dimethoxyethyl 2 Methylbenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(2,2-dimethoxyethyl)-2-methylbenzene, two primary disconnections are most logical:

Disconnection 1 (C-C bond): The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the ethyl side chain. This leads to a 2-methylphenyl synthon and a 2,2-dimethoxyethyl synthon. The 2-methylphenyl synthon can be derived from a 2-methylbenzyl halide or a corresponding organometallic reagent like a Grignard or organolithium reagent. The 2,2-dimethoxyethyl synthon would correspond to an electrophile such as bromoacetaldehyde (B98955) dimethyl acetal (B89532) or a related species.

Disconnection 2 (C-O bonds): An alternative disconnection involves breaking the two C-O bonds of the acetal group. This leads to 2-(o-tolyl)acetaldehyde as a key intermediate. This aldehyde can then be further disconnected, again at the C-C bond, to a 2-methylbenzyl synthon and a formyl synthon.

These two primary disconnections form the basis for the main synthetic strategies discussed in the following sections.

Established Synthetic Routes from Commercially Available Precursors

Based on the retrosynthetic analysis, established synthetic routes can be devised from readily available starting materials like toluene (B28343) and aromatic aldehydes.

Approaches Involving Toluene Functionalization

Toluene is an abundant and cost-effective starting material. Functionalization of the methyl group of toluene or its derivatives is a common strategy. A plausible route to 1-(2,2-dimethoxyethyl)-2-methylbenzene starts with the halogenation of o-xylene (B151617) (2-methyltoluene) to form 2-methylbenzyl halide.

A likely synthetic sequence is as follows:

Halogenation of o-Xylene: o-Xylene is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively form 2-methylbenzyl bromide.

Nucleophilic Substitution: The resulting 2-methylbenzyl bromide can then undergo a nucleophilic substitution reaction. A common method would be the formation of a Grignard reagent, 2-methylbenzylmagnesium bromide, followed by reaction with an electrophile like bromoacetaldehyde dimethyl acetal.

A patent for the production of arylacetaldehyde dialkylacetals supports a similar approach, reacting halomethyl-substituted aromatics with carbon monoxide, hydrogen, and an orthoester in the presence of a metal carbonyl catalyst. google.com

Table 1: Proposed Synthesis via Toluene Functionalization

| Step | Reactants | Reagents | Product |

| 1 | o-Xylene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2-Methylbenzyl bromide |

| 2a | 2-Methylbenzyl bromide, Magnesium | Diethyl ether | 2-Methylbenzylmagnesium bromide |

| 2b | 2-Methylbenzylmagnesium bromide, Bromoacetaldehyde dimethyl acetal | Diethyl ether | 1-(2,2-Dimethoxyethyl)-2-methylbenzene |

Strategies Utilizing Aromatic Aldehyde Precursors

Another major pathway begins with a commercially available aromatic aldehyde, specifically 2-methylbenzaldehyde (B42018). This approach focuses on forming the acetal first, followed by the construction of the carbon-carbon bond, or vice-versa.

A common method involves the Wittig reaction, a well-established method for forming alkenes from aldehydes and ketones. google.com

Wittig Reaction: 2-methylbenzaldehyde can be reacted with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, to form 1-(2-methoxyvinyl)-2-methylbenzene.

Acetal Formation: The resulting vinyl ether can then be treated with methanol (B129727) under acidic conditions to yield the desired acetal, 1-(2,2-dimethoxyethyl)-2-methylbenzene.

Alternatively, and more directly, one could envision the acetalization of the corresponding aldehyde, 2-(o-tolyl)acetaldehyde.

Synthesis of 2-(o-tolyl)acetaldehyde: This intermediate could be prepared through various methods, such as the oxidation of 2-(o-tolyl)ethanol.

Acetalization: The aldehyde is then reacted with methanol and an acid catalyst, or with trimethyl orthoformate, to form the dimethyl acetal. The synthesis of phenylacetaldehyde (B1677652) dimethyl acetal from styrene (B11656) oxide via the aldehyde intermediate has been documented, providing a procedural analogy. prepchem.com

Table 2: Proposed Synthesis via Aromatic Aldehyde Precursors

| Step | Reactants | Reagents | Product |

| 1 | 2-(o-tolyl)acetaldehyde, Methanol | Acid catalyst (e.g., HCl, H₂SO₄) or Trimethyl orthoformate | 1-(2,2-Dimethoxyethyl)-2-methylbenzene |

Modern Catalytic Synthetic Pathways

More recent synthetic methods often employ catalytic systems to improve efficiency, selectivity, and environmental friendliness.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds. A potential route to 1-(2,2-dimethoxyethyl)-2-methylbenzene is through a Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

A plausible Suzuki-Miyaura coupling would be:

Reactants: 2-methylphenylboronic acid and 2-bromo-1,1-dimethoxyethane.

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, and a base.

While this specific reaction has not been documented in the literature for this exact substrate combination, the Suzuki-Miyaura reaction is widely used for the synthesis of biaryls and alkyl-aryl compounds.

Organocatalytic Strategies for Acetal Formation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for many transformations, including acetalization. These methods often offer mild reaction conditions and avoid the use of toxic or expensive metals.

For the acetalization of an aldehyde precursor like 2-(o-tolyl)acetaldehyde, various organocatalysts could be employed. A study has shown that thioxanthenone can act as a photocatalyst for the efficient acetalization of a range of aromatic and aliphatic aldehydes under mild, green conditions using household lamps as the light source. rsc.org Another approach uses simple pyridinium (B92312) salts as highly efficient catalysts for the acetalization of aldehydes at room temperature. organic-chemistry.org

These organocatalytic methods provide a modern, potentially more sustainable route to the target compound from its corresponding aldehyde.

Table 3: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Precursors | Key Reactions | Advantages | Potential Challenges |

| Toluene Functionalization | o-Xylene | Radical Halogenation, Grignard Reaction | Low-cost starting material | Multi-step process, use of reactive organometallics |

| Aldehyde-Based Routes | 2-Methylbenzaldehyde or 2-(o-tolyl)acetaldehyde | Wittig Reaction, Acetalization | Potentially high yields, well-established reactions | Synthesis of the precursor aldehyde may be required |

| Transition Metal Catalysis | 2-Methylphenylboronic acid, 2-Bromo-1,1-dimethoxyethane | Suzuki-Miyaura Coupling | High efficiency and functional group tolerance | Catalyst cost and removal, lack of specific literature precedent |

| Organocatalytic Acetalization | 2-(o-tolyl)acetaldehyde, Methanol | Organocatalyzed Acetal Formation | Mild conditions, environmentally friendly, metal-free | Requires synthesis of the aldehyde precursor |

Photoredox Catalysis in Related Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions, offering an alternative to traditional, often harsher, synthetic methods. While direct photoredox synthesis of 1-(2,2-dimethoxyethyl)-2-methylbenzene is not extensively documented, the principles are well-established through related transformations, particularly in the formation of acetal-containing structures and the functionalization of C-H bonds.

A key challenge in synthesizing the target compound is the introduction of the dimethoxyethyl group to the ortho-position of toluene. Photoredox catalysis offers potential pathways to achieve this. For instance, the generation of α-amino radicals from primary amine derivatives using visible-light photoredox catalysis has been shown to enable the coupling of these fragments with electron-deficient alkenes. nih.gov This type of C-C bond formation is conceptually similar to what would be required to attach the dimethoxyethyl side chain.

Furthermore, photoredox catalysis has been successfully applied to the synthesis of acetals themselves, which constitute the functional group of interest in the target molecule. researchgate.netresearchgate.net Researchers have developed methods for acetalization and ketalization that proceed without the need for acids, using an electron-poor perylene (B46583) bisimide as a photocatalyst under green light irradiation. researchgate.net This approach demonstrates high functional group tolerance, which is a significant advantage in multi-step syntheses. researchgate.net The mechanism often involves the generation of radical intermediates under mild conditions, initiated by a single electron transfer (SET) event. researchgate.net For example, N,O-acetals, which are structurally related to the dimethoxy acetal, have been synthesized from enamides and cycloalkyl amides using photoredox catalysis, sometimes in combination with other catalysts like cobalt. thieme-connect.comnih.govthieme-connect.com These methods highlight the capability of photoredox systems to mediate complex transformations leading to acetal-containing products. thieme-connect.comthieme-connect.com

The table below summarizes representative photoredox systems used in transformations related to acetal synthesis, illustrating the diversity of catalysts and reaction types.

| Catalyst System | Transformation | Substrates | Key Feature |

| Perylene Bisimide / Green LED | Acetalization | Aldehyde-derived silylenolethers, Alcohols | Acid-free conditions, high functional group tolerance. researchgate.net |

| Cobalt / Photocatalyst | Ring-opening of amides | Cycloalkyl amides | Forms allylic and homoallylic N,O-acetals. thieme-connect.comthieme-connect.com |

| Perylene Bisimide | N,O-acetal formation | Enamides, Alcohols | Metal-free catalytic method for N,O-acetal synthesis. researchgate.netnih.gov |

| Iridium(III) complex / Sulfide | Reductive Quenching | Various | Dual-catalysis system for synthesizing multi-substituted furans. researchgate.net |

Stereoselective Synthesis Considerations

The target molecule, 1-(2,2-dimethoxyethyl)-2-methylbenzene, is achiral. However, the principles of stereoselective synthesis are highly relevant when considering synthetic routes that could be adapted to produce chiral analogs or that involve chiral intermediates. Asymmetric catalysis is a cornerstone of modern chemistry, enabling the efficient creation of enantiopure molecules. nih.gov

The synthesis of ortho-disubstituted benzenes often requires careful strategic planning to control regioselectivity. openochem.orglibretexts.orgmasterorganicchemistry.com When chirality is also a factor, the challenge intensifies. Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, offers powerful methods for such transformations. youtube.com For instance, chiral catalysts can be used to control the facial selectivity of an attack on an aromatic ring or a prochiral intermediate.

While the target compound lacks a stereocenter, a synthetic strategy could involve an intermediate that does. For example, if a chiral auxiliary were used to direct the ortho-alkylation of toluene, a subsequent non-stereoselective step would still benefit from the initial stereocontrol. Furthermore, methods for the asymmetric synthesis of functionalized acetals and alcohols are well-developed. acs.org Lewis acid-mediated reactions of chiral acetals have been shown to proceed with high stereochemistry, allowing for the formation of optically active products. acs.org Similarly, enantioselective synthesis of cyclic O,N-acetals has seen significant advances through asymmetric catalysis. thieme-connect.de

Recent advances in catalysis provide a toolkit that could be applied to create chiral versions of the target compound. frontiersin.org These include:

Transition Metal Catalysis: Using chiral ligands with metals like palladium or nickel to control the stereochemistry of cross-coupling reactions. nih.govmdpi.com

Enantioselective Photoredox Catalysis: Combining the mild conditions of photoredox chemistry with chiral catalysts to drive asymmetric transformations. nih.govfrontiersin.org

Biocatalysis: Employing enzymes to perform highly selective reactions under mild conditions. nih.gov

A hypothetical stereoselective synthesis of a related chiral compound might involve the asymmetric alkylation of a toluene derivative, followed by transformations of the side chain, with stereochemistry being controlled in the key C-C bond-forming step.

High-Throughput Synthesis and Automation in Compound Preparation

The optimization of synthetic routes and the exploration of new chemical space have been revolutionized by high-throughput experimentation (HTE) and automated synthesis platforms. beilstein-journals.orgnih.gov These technologies allow for the rapid execution and analysis of a large number of reactions, accelerating the discovery of optimal reaction conditions and the generation of compound libraries. beilstein-journals.orgresearchgate.net

Automated flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters like temperature and time, and easier scalability. syrris.comresearchgate.netacs.org An automated flow system can be configured to perform multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. acs.orgrsc.org Such systems are ideal for optimizing the synthesis of a target molecule like 1-(2,2-dimethoxyethyl)-2-methylbenzene. A researcher could use an automated platform to screen various catalysts, solvents, and temperature profiles to maximize the yield and purity of the ortho-alkylation product.

The integration of machine learning algorithms with automated reactors represents the next frontier, enabling "self-optimizing" systems that can autonomously explore a reaction space and identify the best conditions. beilstein-journals.orgscribd.com These platforms can synchronously optimize multiple variables, a task that is exceedingly time-consuming with manual experimentation. beilstein-journals.org For example, a system could optimize a Suzuki-Miyaura cross-coupling, a reaction relevant to the synthesis of disubstituted benzenes, by exploring a matrix of catalysts, ligands, bases, and solvents. nih.govacs.org The types of reactions that have been successfully optimized using these automated systems are diverse and include C-C and C-N cross-couplings, reductive aminations, and photoredox-catalyzed reactions. beilstein-journals.orgrsc.org

The table below outlines the benefits of applying automated technologies to compound synthesis.

| Technology | Key Advantage | Application Example |

| High-Throughput Experimentation (HTE) | Rapid screening of many reaction conditions in parallel. | Optimizing catalyst, ligand, and base for a Buchwald-Hartwig amination by running 96 reactions simultaneously. nih.gov |

| Automated Flow Chemistry | Precise control, enhanced safety, scalability, and integration of synthesis and analysis. syrris.comresearchgate.net | Multi-step synthesis of active pharmaceutical ingredients (APIs) without intermediate purification. acs.orgbeilstein-journals.org |

| Machine Learning-Assisted Optimization | Autonomous, multi-parameter optimization to rapidly find ideal reaction conditions. beilstein-journals.orgscribd.com | Self-optimization of a C-H activation flow process using smart algorithms. beilstein-journals.org |

By leveraging these advanced tools, the synthesis of 1-(2,2-dimethoxyethyl)-2-methylbenzene and its derivatives can be achieved with greater efficiency, reproducibility, and speed, facilitating further research and application. researchgate.net

Mechanistic Investigations of Reactions Involving 1 2,2 Dimethoxyethyl 2 Methylbenzene

Reactivity Profiles of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 1-(2,2-dimethoxyethyl)-2-methylbenzene is predominantly governed by the nature of its substituents. Both the methyl and the 2,2-dimethoxyethyl groups are classified as alkyl groups, which are known to be activating and ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.orguci.edu

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. uci.edulibretexts.orgbyjus.com The first step, the attack of the electrophile on the π-system of the benzene ring, is typically the rate-determining step. uci.edulibretexts.org The stability of the resulting carbocation intermediate is a key factor in determining the reaction's regioselectivity.

For 1-(2,2-dimethoxyethyl)-2-methylbenzene, the presence of two electron-donating groups enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. altervista.org The directing effects of the substituents are crucial. The methyl group is a well-established ortho-, para-director. libretexts.org The 2,2-dimethoxyethyl group, being an alkyl-type substituent, also directs incoming electrophiles to the ortho and para positions relative to its point of attachment.

Considering the substitution pattern, the positions on the aromatic ring exhibit different levels of activation. The positions ortho and para to the methyl group (positions 3 and 5, and position 6 respectively) and the positions ortho and para to the dimethoxyethyl group (position 1 and position 4) are electronically enriched. The combined directing effects of both groups need to be considered. The positions most activated and sterically accessible will be the primary sites of electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-(2,2-Dimethoxyethyl)-2-methylbenzene

| Position | Activating Group(s) | Predicted Reactivity |

| 3 | Ortho to methyl | Activated |

| 4 | Para to dimethoxyethyl | Activated |

| 5 | Para to methyl, Meta to dimethoxyethyl | Activated |

| 6 | Ortho to dimethoxyethyl, Meta to methyl | Activated |

Note: The actual distribution of products will also be influenced by steric hindrance and the specific electrophile used.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com In each case, a strong electrophile is generated, which then attacks the activated benzene ring. youtube.com For instance, in nitration, the nitronium ion (NO₂⁺) is the active electrophile, typically generated from a mixture of nitric acid and sulfuric acid. byjus.com

Nucleophilic Aromatic Substitution (NAS) Derivatives

Nucleophilic aromatic substitution (SNAF) is generally less common for electron-rich aromatic rings like 1-(2,2-dimethoxyethyl)-2-methylbenzene. wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comyoutube.com These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed. wikipedia.orgyoutube.com

For a derivative of 1-(2,2-dimethoxyethyl)-2-methylbenzene to undergo NAS, it would first need to be functionalized with a suitable leaving group (e.g., a halide) and one or more potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, forming the stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.comyoutube.com

Radical Reactions on the Aromatic Core

Radical reactions involving the aromatic ring of alkylbenzenes can occur under specific conditions. For example, the OH-initiated oxidation of aromatic compounds in the atmosphere involves the addition of a hydroxyl radical to the benzene ring. mdpi.com This forms a hydroxycyclohexadienyl-type radical intermediate. mdpi.com In the case of 1-(2,2-dimethoxyethyl)-2-methylbenzene, the addition of a radical would likely favor the positions that are electronically enriched by the alkyl substituents, similar to electrophilic attack. The subsequent fate of this radical intermediate would depend on the reaction environment, potentially leading to the formation of phenolic compounds or other oxidation products. mdpi.com

Transformations at the Benzylic Position

The methyl group attached to the benzene ring represents a benzylic position, which exhibits unique reactivity due to its proximity to the aromatic system.

Oxidation and Reduction Chemistry

Alkyl groups attached to a benzene ring are susceptible to oxidation, particularly at the benzylic carbon. libretexts.org Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group of 1-(2,2-dimethoxyethyl)-2-methylbenzene to a carboxylic acid group, yielding 2-(2,2-dimethoxyethyl)benzoic acid. libretexts.orgchemspider.com Interestingly, under these vigorous conditions, any alkyl side chain, regardless of its length, is typically oxidized back to a carboxylic acid group attached directly to the ring. libretexts.org

The mechanism of this oxidation is complex but involves the attack at the benzylic C-H bonds, which are weakened due to the stabilization of the resulting benzylic radical or cation by the adjacent aromatic ring. msu.edu

Reduction of the aromatic ring itself is also possible under forcing conditions, such as high-pressure hydrogenation with a metal catalyst (e.g., Pt, Pd, or Ni). msu.edu This would convert the aromatic ring of 1-(2,2-dimethoxyethyl)-2-methylbenzene into a cyclohexane (B81311) ring.

Carbon-Carbon Bond Formation at the Methyl Group

The benzylic protons of the methyl group are more acidic than those of a typical alkane and can be removed by a strong base to form a benzylic carbanion. This carbanion is stabilized by resonance, with the negative charge delocalized into the aromatic ring. This nucleophilic species can then participate in carbon-carbon bond-forming reactions.

For instance, the benzylic carbanion can react with various electrophiles, such as alkyl halides or carbonyl compounds, in Sₙ2 or addition reactions, respectively. This provides a pathway to extend the carbon chain at the benzylic position, leading to a variety of substituted derivatives.

Table 2: Summary of Key Reactive Sites and Transformations

| Reactive Site | Reaction Type | Reagents/Conditions | Potential Product Type |

| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, etc. | Substituted aromatic ring |

| Benzylic Methyl Group | Oxidation | Hot alkaline KMnO₄ | Benzoic acid derivative |

| Benzylic Methyl Group | C-C Bond Formation | Strong base, then electrophile | Alkylated/functionalized side chain |

Chemistry of the Dimethoxyethyl Acetal (B89532) Moiety

The core of 1-(2,2-Dimethoxyethyl)-2-methylbenzene's reactivity lies in the chemistry of the dimethyl acetal group. This group is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.

Controlled Deacetalization to the Aldehyde

The primary reaction of the dimethoxyethyl acetal moiety is its controlled hydrolysis, or deacetalization, to yield 2-methylphenylacetaldehyde. This transformation is a cornerstone of its use as a protecting group for the aldehyde functionality. The reaction proceeds via an acid-catalyzed mechanism.

The process begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst, creating a good leaving group (methanol). Subsequent elimination of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group, elimination of a second molecule of methanol, and final deprotonation of the resulting protonated aldehyde regenerates the acid catalyst and affords the final aldehyde product. masterorganicchemistry.com

A variety of acid catalysts can be employed for this purpose, ranging from strong mineral acids to milder Lewis acids, allowing for chemoselectivity in complex molecules. The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. organic-chemistry.org

Table 1: Representative Conditions for Deacetalization of Dimethyl Acetals

| Catalyst | Solvent(s) | Temperature (°C) | Notes |

| Hydrochloric Acid (aq) | Acetone (B3395972)/Water | Room Temperature | Standard and effective method. |

| Sulfuric Acid (cat.) | Dioxane/Water | 50 | Common for acid-labile substrates. |

| p-Toluenesulfonic Acid (TsOH) | Acetone/Water | Room Temperature | Milder protic acid catalyst. |

| Iodine (cat.) | Acetone/Water | Room Temperature | Neutral conditions, mild deprotection. organic-chemistry.org |

| Ferric Chloride (FeCl₃) | Dichloromethane | Room Temperature | Mild Lewis acid catalyst. |

| Bismuth Nitrate (Bi(NO₃)₃) | Dichloromethane | Room Temperature | Chemoselective for aldehyde acetals. organic-chemistry.org |

This table presents generalized conditions for the deacetalization of dimethyl acetals, which are applicable to 1-(2,2-dimethoxyethyl)-2-methylbenzene based on established organic chemistry principles.

Transacetalization Reactions

Transacetalization is a process where an acetal reacts with an alcohol or a diol under acidic conditions to form a new acetal. This reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol or by removing the released methanol. In the context of 1-(2,2-dimethoxyethyl)-2-methylbenzene, this can be used to change the protecting group, for example, to a cyclic acetal by reacting it with a diol like ethylene (B1197577) glycol or 1,3-propanediol.

The mechanism is similar to that of hydrolysis, but instead of water, an alcohol acts as the nucleophile. organic-chemistry.org This can be particularly useful for introducing other functionalities or for analytical purposes. A common application of transacetalization is in the deprotection of acetals using a large excess of acetone with an acid catalyst, which shifts the equilibrium towards the formation of the corresponding ketone acetal (in this case, acetone dimethyl acetal) and the desired aldehyde. organic-chemistry.org

Stability and Reactivity Under Various Reaction Conditions

The dimethoxyethyl acetal moiety in 1-(2,2-dimethoxyethyl)-2-methylbenzene confers significant stability to the otherwise reactive aldehyde group. This stability is highly dependent on the pH of the reaction medium.

Acidic Conditions: As discussed, the acetal is labile under acidic conditions, readily undergoing hydrolysis to the corresponding aldehyde. organic-chemistry.org The rate of this hydrolysis is dependent on the acid strength and the temperature.

Basic Conditions: Acetals are generally robust under basic conditions. They are resistant to strong bases such as alkali metal hydroxides, alkoxides, and organometallic reagents like Grignard reagents or organolithium compounds. organic-chemistry.org This stability allows for chemical modifications on other parts of the molecule without affecting the protected aldehyde.

Oxidative and Reductive Conditions: The acetal group is stable to a wide range of oxidizing and reducing agents. It is unaffected by common oxidants like permanganate or dichromate under neutral or basic conditions, and by reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165). organic-chemistry.org This allows for selective transformations at other sites in the molecule.

Rearrangement Reactions and Fragmentations

While 1-(2,2-dimethoxyethyl)-2-methylbenzene itself is not prone to major rearrangement reactions under standard conditions, the aldehyde product of its deacetalization, 2-methylphenylacetaldehyde, can participate in such reactions. For instance, under strongly acidic or thermal conditions, intramolecular reactions involving the aromatic ring and the aldehyde function could potentially occur, such as cyclization reactions.

Furthermore, the generation of the intermediate oxocarbenium ion during acid-catalyzed reactions could, in principle, be intercepted by neighboring groups, leading to cyclization or rearrangement products, although this is less common for simple phenylacetaldehyde (B1677652) derivatives. Intramolecular [4+2] cycloaddition reactions have been observed in related systems containing diarylacetylenes, proceeding through cyclic allene (B1206475) intermediates. researchgate.net

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies specifically on the transformations of 1-(2,2-dimethoxyethyl)-2-methylbenzene are not extensively reported in the literature. However, general principles of acetal hydrolysis kinetics can be applied.

The acid-catalyzed hydrolysis of acetals is a well-studied process. The reaction is typically first-order in the acetal and first-order in the acid catalyst. The rate-determining step is generally the unimolecular cleavage of the protonated acetal to form the oxocarbenium ion.

Table 2: Conceptual Kinetic Parameters for Acetal Hydrolysis

| Parameter | Description | Expected Trend for 1-(2,2-Dimethoxyethyl)-2-methylbenzene |

| Rate Constant (k) | A measure of the reaction rate. | Increases with increasing acid concentration and temperature. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Typical values for acid-catalyzed acetal hydrolysis are in the range of 15-25 kcal/mol. |

| Enthalpy of Reaction (ΔH) | The heat change during the reaction. | The hydrolysis is expected to be slightly exothermic. |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Expected to be positive as one molecule of the acetal and one of water form three molecules (aldehyde and two of methanol). |

This table is illustrative and based on general knowledge of acetal hydrolysis kinetics. Specific experimental values for the title compound are not available from the provided search results.

The thermodynamics of the reaction favor hydrolysis in the presence of a large excess of water, as this drives the equilibrium towards the products. Conversely, in the absence of water and in the presence of excess methanol, the equilibrium would favor the formation of the acetal.

Theoretical and Computational Chemistry Applied to 1 2,2 Dimethoxyethyl 2 Methylbenzene

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of molecules like 1-(2,2-dimethoxyethyl)-2-methylbenzene. This method, which approximates the many-electron problem by focusing on the electron density, would be instrumental in understanding the molecule's stability, reactivity, and spectroscopic properties.

Molecular Orbital Analysis and Frontier Orbitals

A primary application of DFT in the study of 1-(2,2-dimethoxyethyl)-2-methylbenzene would be the analysis of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

For 1-(2,2-dimethoxyethyl)-2-methylbenzene, the HOMO would likely be localized on the electron-rich aromatic ring, influenced by the electron-donating character of the ortho-methyl group. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the benzene (B151609) ring. A hypothetical DFT calculation would provide precise energy values and visualizations of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for 1-(2,2-Dimethoxyethyl)-2-methylbenzene

| Orbital | Energy (eV) | Description |

| HOMO | Not Available | Highest Occupied Molecular Orbital |

| LUMO | Not Available | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Not Available | Indicator of Chemical Stability |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from a DFT calculation. No published values are currently available.

Charge Distribution and Reactivity Prediction

DFT calculations would also be employed to determine the distribution of electron density throughout the 1-(2,2-dimethoxyethyl)-2-methylbenzene molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

In the case of this compound, the oxygen atoms of the dimethoxy groups would be expected to be regions of high negative potential, making them potential sites for hydrogen bonding. The aromatic ring, activated by the methyl group, would also exhibit significant negative potential. Understanding this charge distribution is key to predicting how the molecule will interact with other reagents.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the dimethoxyethyl side chain introduces multiple possible three-dimensional arrangements, or conformers, for 1-(2,2-dimethoxyethyl)-2-methylbenzene. Computational methods are essential for identifying the most stable conformers and the energy barriers between them.

Gas-Phase and Solution-Phase Conformers

In the gas phase, the conformational preferences of the molecule would be dictated by intramolecular forces, such as steric hindrance between the side chain and the ortho-methyl group. A computational conformational search would involve systematically rotating the rotatable bonds and calculating the energy of each resulting structure to identify the global and local energy minima.

In solution, the presence of a solvent can significantly influence the relative stability of conformers. For example, in a polar solvent, conformers with a larger dipole moment might be stabilized. Computational models can account for solvent effects, providing a more accurate picture of the molecule's structure in different environments.

Interconversion Barriers and Dynamics

Once the stable conformers are identified, the transition states connecting them can be located. The energy difference between a stable conformer and a transition state represents the activation energy for interconversion. This information is crucial for understanding the molecule's dynamic behavior and the timescale of conformational changes.

Table 2: Hypothetical Conformational Analysis Data for 1-(2,2-Dimethoxyethyl)-2-methylbenzene

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

| Conformer A | Not Available | Not Available | Not Available |

| Conformer B | Not Available | Not Available | Not Available |

| Transition State AB | Not Available | - | Not Available |

Note: This table illustrates the expected output of a conformational analysis. Specific data for 1-(2,2-dimethoxyethyl)-2-methylbenzene is not available in the literature.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry provides invaluable insights into the pathways of chemical reactions. For 1-(2,2-dimethoxyethyl)-2-methylbenzene, this could involve modeling its synthesis or its reactions with other species. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For instance, a common reaction involving the benzene ring is electrophilic aromatic substitution. DFT calculations could be used to model the attack of an electrophile at different positions on the ring, determining the preferred site of reaction and the associated activation energies. The characterization of the transition state structures would reveal the geometry of the molecule at the peak of the reaction energy barrier.

Computational Elucidation of Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalytic cycles. For a molecule like 1-(2,2-dimethoxyethyl)-2-methylbenzene, this could involve modeling its synthesis or its subsequent transformations. For instance, if this compound were an intermediate in a larger catalytic process, computational methods could be used to map out the entire reaction coordinate, identifying transition states and intermediates.

Researchers often use these methods to calculate the activation energies of each step in a proposed catalytic cycle. This allows for the identification of the rate-determining step and provides insights into how a catalyst's structure could be modified to improve reaction efficiency. While no specific catalytic cycle involving 1-(2,2-dimethoxyethyl)-2-methylbenzene has been published, we can consider a hypothetical acid-catalyzed cyclization, a plausible reaction for this structure, to illustrate the approach.

Table 1: Hypothetical DFT Calculation of a Catalytic Cyclization Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.00 | 1-(2,2-dimethoxyethyl)-2-methylbenzene associated with a catalyst |

| Transition State 1 | +15.7 | Transition state for the initial protonation |

| Intermediate 1 | -5.2 | Protonated intermediate |

| Transition State 2 | +22.1 | Transition state for the cyclization step |

| Product Complex | -12.8 | Cyclized product associated with the catalyst |

Note: The data in this table is representative and based on typical values for similar acid-catalyzed reactions of aromatic compounds. It is for illustrative purposes only.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the kinetics and thermodynamics of a chemical reaction. Computational models can simulate these effects, providing a microscopic understanding of solute-solvent interactions. For 1-(2,2-dimethoxyethyl)-2-methylbenzene, theoretical studies could predict how its reactivity changes in different solvent environments, from nonpolar solvents like hexane (B92381) to polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol.

Implicit and explicit solvent models are the two main approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture but at a higher computational cost. These models can be used to recalculate the energy profile of a reaction in different solvents, revealing potential shifts in the rate-determining step or even changes in the reaction mechanism itself.

Table 2: Predicted Relative Reaction Rate Constants in Different Solvents

| Solvent | Dielectric Constant | Relative Rate Constant (k_rel) |

| Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 15 |

| Acetone (B3395972) | 20.7 | 48 |

| Ethanol | 24.5 | 95 |

Note: This table illustrates the potential impact of solvent polarity on a hypothetical reaction of 1-(2,2-dimethoxyethyl)-2-methylbenzene. The values are illustrative and not from a direct study.

Spectroscopic Property Prediction

Computational chemistry is widely used to predict spectroscopic properties, which is invaluable for structure verification and analysis. Methods like DFT and time-dependent DFT (TD-DFT) can calculate various spectroscopic parameters for 1-(2,2-dimethoxyethyl)-2-methylbenzene.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the compound's structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Similarly, infrared (IR) vibrational frequencies can be computed to help assign the peaks in an experimental IR spectrum. Ultraviolet-visible (UV-Vis) absorption spectra can be predicted using TD-DFT, providing information about the electronic transitions within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Aromatic) | 135.4 | 136.1 |

| C2 (Aromatic) | 130.8 | 130.5 |

| CH (Acetal) | 102.5 | 103.2 |

| CH₂ | 34.7 | 34.9 |

| OCH₃ | 53.1 | 52.8 |

| CH₃ (Aromatic) | 19.2 | 19.5 |

Note: This table presents a comparison of predicted and experimental ¹³C NMR chemical shifts for a structurally similar compound, o-xylene (B151617), with a functionalized side chain, to demonstrate the accuracy of such predictions.

QSAR/QSPR Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physical properties, respectively. While often used in drug discovery, these methods are also applicable in materials science and general chemistry.

For a class of compounds including 1-(2,2-dimethoxyethyl)-2-methylbenzene, a QSAR/QSPR study would involve calculating a set of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). A statistical model, such as multiple linear regression or machine learning algorithms, is then built to relate these descriptors to an observed property, such as reaction rate or toxicity. Such a model could then be used to predict the properties of new, unsynthesized analogs.

Table 4: Example of Molecular Descriptors for a QSPR Model

| Descriptor | Value | Significance |

| Molecular Weight | 180.25 | Size of the molecule |

| LogP | 2.34 | Lipophilicity |

| Molar Refractivity | 52.6 | Molar polarizability |

| HOMO Energy | -8.9 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

Note: The values in this table are hypothetical calculated descriptors for 1-(2,2-dimethoxyethyl)-2-methylbenzene and are representative of those used in QSPR studies.

Derivatization Strategies and Functional Group Interconversions of 1 2,2 Dimethoxyethyl 2 Methylbenzene

Selective Functionalization of the Aromatic Ring

The benzene (B151609) ring of 1-(2,2-dimethoxyethyl)-2-methylbenzene is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the methyl group and the dimethoxyethyl group. The methyl group is a well-established ortho-, para-director and an activating group. The dimethoxyethyl group, while containing electron-withdrawing oxygen atoms, can also act as an ortho-, para-director due to the lone pairs on the oxygen atoms that can be donated to the ring through resonance. The interplay of these directing effects dictates the position of incoming electrophiles.

Halogenation, Nitration, and Sulfonation

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation introduce key functional groups onto the aromatic ring, significantly expanding the synthetic possibilities.

Halogenation: The halogenation of 1-(2,2-dimethoxyethyl)-2-methylbenzene, typically with bromine or chlorine in the presence of a Lewis acid catalyst, is expected to yield a mixture of ortho- and para-substituted products relative to the activating methyl group. The primary products would be 4-halo-1-(2,2-dimethoxyethyl)-2-methylbenzene and 6-halo-1-(2,2-dimethoxyethyl)-2-methylbenzene. The steric hindrance from the adjacent dimethoxyethyl group might influence the ratio of these isomers.

Nitration: The nitration of methylbenzene (toluene) is known to be approximately 25 times faster than that of benzene and primarily yields ortho- and para-isomers. libretexts.orgchemguide.co.uk Similarly, the nitration of 1-(2,2-dimethoxyethyl)-2-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid is anticipated to favor substitution at the positions activated by the methyl group, leading to 4-nitro-1-(2,2-dimethoxyethyl)-2-methylbenzene and 6-nitro-1-(2,2-dimethoxyethyl)-2-methylbenzene. The reaction conditions, particularly temperature, would need to be controlled to prevent dinitration. libretexts.org

Sulfonation: The sulfonation of toluene (B28343) with fuming sulfuric acid also results in a mixture of ortho- and para-toluenesulfonic acids. google.com At higher temperatures, the thermodynamically more stable para-isomer is the major product. masterorganicchemistry.com For 1-(2,2-dimethoxyethyl)-2-methylbenzene, sulfonation is expected to follow a similar pattern, affording 4- and 6-sulfonic acid derivatives.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Halo-1-(2,2-dimethoxyethyl)-2-methylbenzene and 6-Halo-1-(2,2-dimethoxyethyl)-2-methylbenzene |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(2,2-dimethoxyethyl)-2-methylbenzene and 6-Nitro-1-(2,2-dimethoxyethyl)-2-methylbenzene |

| Sulfonation | Fuming H₂SO₄ | 4-(1-(2,2-Dimethoxyethyl)-2-methylbenzenesulfonic acid and 6-(1-(2,2-Dimethoxyethyl)-2-methylbenzenesulfonic acid |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

In 1-(2,2-dimethoxyethyl)-2-methylbenzene, the dimethoxyethyl group, containing Lewis basic oxygen atoms, can act as a DMG. wikipedia.org Treatment with a strong base like n-butyllithium would likely lead to the deprotonation of the C3 position, which is ortho to the dimethoxyethyl group. This would generate a specific organolithium intermediate that can then react with a range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a new substituent at the C3 position. It is important to consider that the methyl group can also direct lithiation, although the dimethoxyethyl group is generally considered a more effective DMG.

Modifications at the Toluene Methyl Group

The methyl group of 1-(2,2-dimethoxyethyl)-2-methylbenzene is a reactive handle for various transformations, most notably through free radical halogenation and oxidation.

Benzylic Halogenation and Subsequent Reactions

The benzylic position of alkylbenzenes is particularly susceptible to radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard method for the selective bromination of the benzylic position, minimizing competing electrophilic addition to the aromatic ring. chadsprep.comlibretexts.orgmasterorganicchemistry.com

For 1-(2,2-dimethoxyethyl)-2-methylbenzene, this reaction would yield 1-(2,2-dimethoxyethyl)-2-(bromomethyl)benzene. The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide array of functional groups, such as cyanides, azides, alkoxides, and amines.

Oxidation to Benzoic Acid Derivatives

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, followed by an acidic workup. masterorganicchemistry.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen. Therefore, the methyl group of 1-(2,2-dimethoxyethyl)-2-methylbenzene can be oxidized to afford 2-(2,2-dimethoxyethyl)benzoic acid. This transformation is a valuable method for introducing a carboxylic acid functionality onto the aromatic ring.

Table 2: Key Transformations of the Methyl Group

| Reaction | Reagents | Product |

| Benzylic Bromination | NBS, radical initiator | 1-(2,2-Dimethoxyethyl)-2-(bromomethyl)benzene |

| Oxidation | 1. KMnO₄, OH⁻, heat; 2. H₃O⁺ | 2-(2,2-Dimethoxyethyl)benzoic acid |

Chemical Manipulations of the Dimethoxyethyl Group

The dimethoxyethyl group is an acetal (B89532), which serves as a protected form of an aldehyde. This protecting group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.

The acid-catalyzed hydrolysis of 1-(2,2-dimethoxyethyl)-2-methylbenzene would yield 2-methylphenylacetaldehyde. organic-chemistry.orgnih.gov This transformation is synthetically useful as it unmasks a reactive aldehyde group that can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, providing a pathway to a diverse array of more complex molecules. The conditions for hydrolysis must be chosen carefully to avoid potential side reactions on the aromatic ring, especially if acid-sensitive groups are present.

Conversion to Other Acetal or Ketal Forms

The dimethyl acetal of 1-(2,2-dimethoxyethyl)-2-methylbenzene can be converted to other acetal or ketal forms through a process called transacetalization. This reaction is typically catalyzed by acid and involves reacting the dimethyl acetal with a different alcohol or a diol. organic-chemistry.orgnih.gov

The process involves the acid-catalyzed removal of the two methoxy (B1213986) groups and subsequent reaction with an excess of another alcohol or diol to form a new acetal. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid would yield the corresponding cyclic acetal, 2-(2-methylbenzyl)-1,3-dioxolane. This strategy is often employed to introduce different protecting groups with varying stability or to incorporate specific structural motifs. The reaction is driven to completion by removing the methanol (B129727) byproduct. organic-chemistry.org

| Starting Material | Reagent | Product | Reaction Type |

| 1-(2,2-Dimethoxyethyl)-2-methylbenzene | Ethylene Glycol, Acid Catalyst | 2-(2-Methylbenzyl)-1,3-dioxolane | Transacetalization |

| 1-(2,2-Dimethoxyethyl)-2-methylbenzene | 1,3-Propanediol, Acid Catalyst | 2-(2-Methylbenzyl)-1,3-dioxane | Transacetalization |

Transformation to Related Functional Groups

The most fundamental transformation of 1-(2,2-dimethoxyethyl)-2-methylbenzene is its hydrolysis to the parent aldehyde, 2-methylphenylacetaldehyde. This deprotection is typically achieved by treatment with aqueous acid. organic-chemistry.org Once formed, this aldehyde is a versatile intermediate that can be converted into a wide array of other functional groups.

Reduction to an Alcohol: The aldehyde can be readily reduced to form 2-(2-methylphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation to a Carboxylic Acid: 2-Methylphenylacetaldehyde can be oxidized to 2-methylphenylacetic acid using various oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent.

Conversion to an Amine: Through reductive amination, the aldehyde can be converted to the corresponding amine. This involves reacting the aldehyde with an amine (e.g., ammonia, a primary or secondary amine) to form an imine or enamine, which is then reduced in situ, often using reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

| Starting Aldehyde | Transformation | Reagents | Product |

| 2-Methylphenylacetaldehyde | Reduction | NaBH₄ or LiAlH₄ | 2-(2-Methylphenyl)ethanol |

| 2-Methylphenylacetaldehyde | Oxidation | KMnO₄ or Jones Reagent | 2-Methylphenylacetic acid |

| 2-Methylphenylacetaldehyde | Reductive Amination | R-NH₂, NaBH₃CN | N-Alkyl-2-(2-methylphenyl)ethanamine |

Formation of Heterocyclic and Carbocyclic Systems from the Compound

The true synthetic power of 1-(2,2-dimethoxyethyl)-2-methylbenzene is realized when its deprotected form, 2-methylphenylacetaldehyde, is used as a key building block for constructing complex ring systems. researchgate.netrsc.org The presence of the aldehyde function adjacent to a substituted phenyl ring allows for a variety of intramolecular and intermolecular cyclization reactions.

Heterocycle Formation:

A prominent application is in the synthesis of isoquinoline-based structures, which are core components of many alkaloids and pharmacologically active molecules. mdpi.comamazonaws.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com While the parent compound is not a β-arylethylamine, its aldehyde derivative, 2-methylphenylacetaldehyde, can react with a suitable β-arylethylamine (like phenethylamine (B48288) or tryptamine) to initiate this powerful ring-forming reaction. mdpi.comjk-sci.comdepaul.edu The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.org

Bischler-Napieralski Reaction: This is another classic method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.orgjk-sci.com The typical substrate is a β-arylethylamide. To utilize 2-methylphenylacetaldehyde in this context, it would first be converted to a β-arylethylamine (e.g., via reductive amination followed by further steps) and then acylated. The resulting amide, upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), undergoes intramolecular electrophilic cyclization onto the aromatic ring. nrochemistry.comorganic-chemistry.orgslideshare.net The electron-donating methyl group on the benzene ring facilitates this cyclization. nrochemistry.comjk-sci.com

Carbocycle Formation:

The aldehyde functionality can also participate in reactions to form new carbon-based rings.

Intramolecular Aldol-type Reactions: If a suitable enolate or enol equivalent can be generated elsewhere in a molecule derived from 2-methylphenylacetaldehyde, intramolecular aldol or related condensations can lead to the formation of fused or spiro-carbocyclic systems.

Radical Cyclization: Recent advancements in photoredox catalysis have enabled novel carbocycle syntheses. For instance, derivatives of 2-methylphenylacetaldehyde containing an unactivated alkene could potentially undergo copper-catalyzed radical carbo-aroylation, leading to ketonylated tetralin structures. nih.gov

Multicomponent Reaction Incorporations

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Aldehydes are frequent participants in MCRs, and 2-methylphenylacetaldehyde, generated from its acetal precursor, is no exception. nih.govmdpi.com

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. 2-Methylphenylacetaldehyde can serve as the aldehyde component in both of these powerful transformations.

Povarov Reaction: This reaction, often performed as a three-component process, involves an aniline, an aldehyde, and an activated alkene or alkyne to synthesize tetrahydroquinolines. nih.gov 2-Methylphenylacetaldehyde can be used as the aldehyde component.

Groebke–Blackburn–Bienaymé Reaction: This is a three-component reaction between an aldehyde, an isocyanide, and a suitable N-nucleophile (like a 2-aminopyridine) to form fused imidazole (B134444) heterocycles. nih.gov The aldehyde component, in this case 2-methylphenylacetaldehyde, is a crucial electrophile in the reaction sequence. nih.gov

The ability to unmask the reactive 2-methylphenylacetaldehyde from its stable acetal form allows for its strategic introduction into these complex, one-pot transformations, leading to the rapid assembly of diverse and complex molecular scaffolds. rsc.org

Advanced Spectroscopic and Chromatographic Methods for Research on 1 2,2 Dimethoxyethyl 2 Methylbenzene

High-Field and Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-field and multi-dimensional NMR experiments offer unparalleled insight into the molecular framework and spatial arrangement of atoms.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, independent of through-bond J-couplings. columbia.edu For a small molecule like 1-(2,2-dimethoxyethyl)-2-methylbenzene (molecular weight: 180.25 g/mol ), NOE experiments are crucial for determining its preferred conformation in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the experiments of choice.

NOESY: For small molecules, NOESY cross-peaks are positive and indicate which protons are close to each other in space (typically within 4-5 Å). columbia.edu For 1-(2,2-dimethoxyethyl)-2-methylbenzene, a NOESY spectrum would be expected to show correlations between the protons of the methyl group on the benzene (B151609) ring and the adjacent methylene (B1212753) protons of the dimethoxyethyl chain. It would also reveal the proximity between the methoxy (B1213986) protons and the rest of the molecule, helping to define the rotational conformation around the C-C and C-O bonds.

ROESY: The ROESY experiment is advantageous as it mitigates issues of spin diffusion that can complicate NOESY spectra, especially for larger molecules or when trying to obtain more quantitative distance information. columbia.edu ROE effects are always positive, which can simplify interpretation. columbia.edu A ROESY spectrum would confirm the spatial relationships observed in the NOESY and could provide clearer data on the conformation of the flexible dimethoxyethyl side chain. researchgate.net

These experiments allow researchers to build a three-dimensional model of the molecule's average conformation in solution, which is critical for understanding its reactivity and interactions.

While ¹H NMR provides information about the proton framework, heteronuclear NMR experiments probe the connectivity between protons and other nuclei, primarily ¹³C.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. For 1-(2,2-dimethoxyethyl)-2-methylbenzene, an HSQC spectrum would definitively assign the ¹³C signals for the methyl, methylene, and methine carbons by correlating them to their known ¹H chemical shifts.

A summary of expected NMR data is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Ar-C H₃ | ~ 2.3 | ~ 20 | C1, C2, C6 of aromatic ring |

| Ar-C H₂ | ~ 2.9 | ~ 35-40 | Aromatic carbons, Acetal (B89532) CH |

| CH(OCH₃)₂ | ~ 4.5 | ~ 100-105 | Methylene C, Methoxy C |

| OC H₃ | ~ 3.3 | ~ 50-55 | Acetal CH |

| Aromatic C H | ~ 7.1-7.3 | ~ 125-130 | Other aromatic carbons/protons |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with very high accuracy.

For 1-(2,2-dimethoxyethyl)-2-methylbenzene (C₁₁H₁₆O₂), the theoretical exact mass of the molecular ion [M]⁺ is 180.11449 Da. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values to increase confidence in the identification. uni.lu

| Adduct | Formula | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₁H₁₇O₂⁺ | 181.12232 | 139.3 |

| [M+Na]⁺ | C₁₁H₁₆NaO₂⁺ | 203.10426 | 146.5 |

| [M+K]⁺ | C₁₁H₁₆KO₂⁺ | 219.07820 | 145.8 |

| [M]⁺ | C₁₁H₁₆O₂⁺ | 180.11449 | 142.6 |

| Source: PubChem uni.lu |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.netuab.edu

For 1-(2,2-dimethoxyethyl)-2-methylbenzene, key fragmentation pathways would likely include:

Loss of a methoxy group (-OCH₃): This would result in a prominent fragment ion at m/z [M-31]⁺.

Loss of methanol (B129727) (-CH₃OH): Cleavage and rearrangement could lead to the loss of methanol, giving a fragment at m/z [M-32]⁺.

Cleavage of the C-C bond between the ring and the side chain: This would generate a tropylium-like ion [C₈H₉]⁺ at m/z 105 or a related [C₇H₇]⁺ ion at m/z 91, which is a common fragment for toluene (B28343) derivatives. docbrown.info

Formation of the dimethoxymethyl cation [CH(OCH₃)₂]⁺: This would produce a fragment ion at m/z 75.

Analyzing the fragmentation pattern allows for the confirmation of the side chain structure and its connection to the tolyl group. Standardizing collision energies across different instruments is crucial for creating reproducible spectral libraries. researchgate.net

Advanced Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can be used to monitor the progress of a chemical reaction in real-time.

For 1-(2,2-dimethoxyethyl)-2-methylbenzene, the spectra would be characterized by vibrations from the aromatic ring, the C-O bonds of the acetal, and the C-H bonds of the alkyl portions.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 (multiple weak bands) | 3100-3000 (strong) |

| Alkyl C-H | Stretching | 2990-2850 (strong) | 2990-2850 (strong) |

| C=C | Aromatic Ring Stretching | ~1605, 1585, 1495, 1465 (variable) | ~1605 (strong), ~1000 (ring breathing) |

| C-O-C | Acetal Asymmetric Stretch | ~1150-1085 (strong) | Weak or inactive |

| Aromatic C-H | Out-of-Plane Bending | ~770-730 (strong, indicates ortho-disubstitution) | Weak or inactive |

| Source: Principles from related studies. esisresearch.orgnih.gov |

FT-IR is particularly sensitive to polar bonds like C-O, making the strong acetal stretching bands a key diagnostic feature. Raman spectroscopy is highly sensitive to non-polar, symmetric bonds, making it ideal for observing the aromatic ring vibrations. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

X-ray Diffraction for Single Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the exact three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals the packing arrangement of molecules within the crystal lattice.

While no public crystal structure data for 1-(2,2-dimethoxyethyl)-2-methylbenzene is currently available, a successful crystallographic experiment would yield the following information. researchgate.net

| Crystallographic Parameter | Description | Example Data |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95.1° |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O). | e.g., C-O = 1.42 Å |

| Bond Angles | Angles between three connected atoms (e.g., C-O-C). | e.g., C-O-C = 112° |

| Torsional Angles | Dihedral angles defining the conformation. | e.g., C(ar)-C(ar)-C(α)-C(β) |

This data would provide an unambiguous confirmation of the molecular structure and its solid-state conformation, which may differ from the average conformation observed in solution by NMR due to packing forces.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purity and composition of 1-(2,2-dimethoxyethyl)-2-methylbenzene are critical parameters in its research and application. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing its purity and analyzing it within complex mixtures. These techniques offer high-resolution separation, enabling the quantification of the target compound and the identification of any impurities or byproducts.

Preparative and Analytical HPLC/GC for Separation

Both analytical and preparative chromatography are vital in the study of 1-(2,2-dimethoxyethyl)-2-methylbenzene. Analytical HPLC and GC are used for the qualitative and quantitative analysis of small sample amounts, while preparative chromatography is employed to isolate larger quantities of the pure compound from a mixture.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like 1-(2,2-dimethoxyethyl)-2-methylbenzene. In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase within the column.

For the analysis of alkylbenzenes and related aromatic compounds, capillary columns are frequently used due to their high efficiency. researchgate.net A non-polar or medium-polarity stationary phase is typically suitable for these types of compounds. The selection of the stationary phase is crucial for achieving the desired separation. For instance, a common choice for separating alkylbenzenes is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

The operating conditions of the GC system, such as injector temperature, column temperature program, and detector settings, must be optimized to achieve good resolution and peak shape. researchgate.net A flame ionization detector (FID) is commonly used for the detection of hydrocarbons like 1-(2,2-dimethoxyethyl)-2-methylbenzene due to its high sensitivity. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) can be coupled with the GC system (GC-MS). usgs.govnih.gov

Table 1: Illustrative GC Parameters for the Analysis of 1-(2,2-Dimethoxyethyl)-2-methylbenzene

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Note: These are representative parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.

For the separation of ortho-substituted alkylbenzenes, reversed-phase HPLC is a common approach. researchgate.net In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of isomers can often be enhanced by utilizing stationary phases that can engage in π-π interactions, such as those with phenyl-based chemistries. researchgate.net

Preparative HPLC can be employed to isolate pure 1-(2,2-dimethoxyethyl)-2-methylbenzene from reaction mixtures or to separate it from closely related isomers. This is achieved by using larger columns and higher flow rates compared to analytical HPLC. The fractions containing the purified compound are collected for further use.

Table 2: Exemplary HPLC Conditions for the Analysis of 1-(2,2-Dimethoxyethyl)-2-methylbenzene

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These conditions are illustrative and would need to be optimized for the specific separation requirements.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of 1-(2,2-dimethoxyethyl)-2-methylbenzene does not inherently possess a chiral center. However, if the molecule were to be modified to introduce a chiral center, for instance through substitution on the ethyl chain or the aromatic ring, the resulting enantiomers would require specialized analytical techniques for their separation and quantification. Chiral chromatography is the most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound. masterorganicchemistry.commdpi.com Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

In chiral chromatography, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. The choice of the CSP is critical and depends on the specific structure of the analyte. Common types of CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

For compounds structurally related to aromatic acetals, polysaccharide-based CSPs are often a good starting point for method development. The separation can be performed using either normal-phase (e.g., hexane (B92381)/isopropanol (B130326) mobile phase) or reversed-phase HPLC. The determination of the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. youtube.com

The process of separating enantiomers is known as chiral resolution. libretexts.orgyoutube.com Besides chromatography, other methods like NMR spectroscopy can also be used for determining enantiomeric purity, often after derivatization with a chiral resolving agent. libretexts.org

Table 3: General Approach for Chiral Separation of a Hypothetical Chiral Derivative of 1-(2,2-Dimethoxyethyl)-2-methylbenzene

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. |

| Detection | UV or Circular Dichroism (CD) detector. |

| Analysis | The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ |

Note: The development of a specific chiral separation method would require experimental screening of different chiral stationary phases and mobile phase compositions.

Strategic Applications of 1 2,2 Dimethoxyethyl 2 Methylbenzene in Complex Organic Synthesis

As a Versatile Synthon in Natural Product Total Synthesis

While specific documented instances of the use of 1-(2,2-dimethoxyethyl)-2-methylbenzene in the total synthesis of natural products are not prevalent in the current body of scientific literature, its structural motifs suggest a potential role in the assembly of complex molecular architectures.